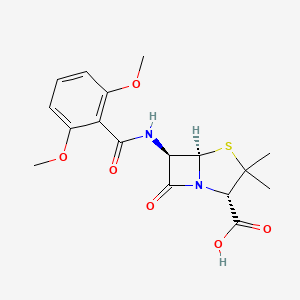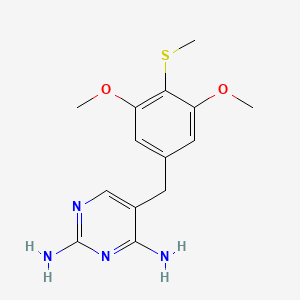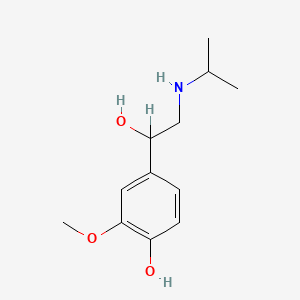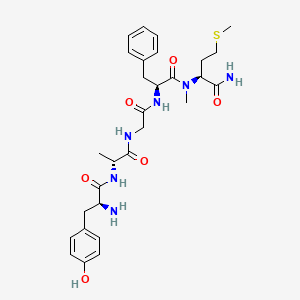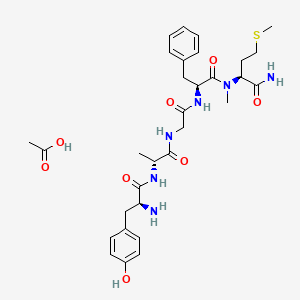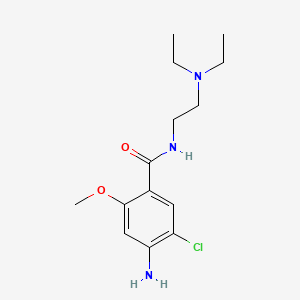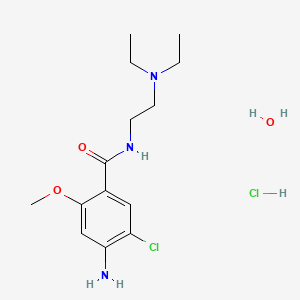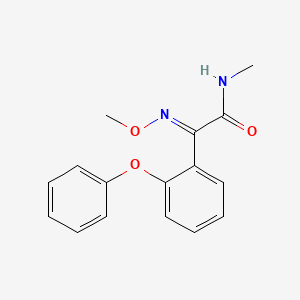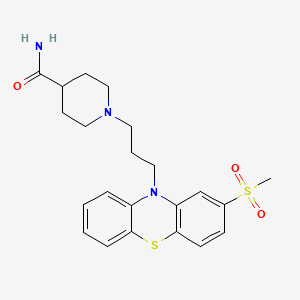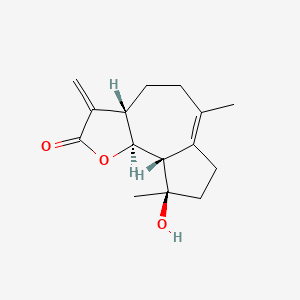
Micheliolide
Overview
Description
Micheliolide (MCL) is a guaianolide sesquiterpene lactone isolated from Michelia compressa and Michelia champac . It has been reported to have anti-inflammatory effects and can protect mice from ovariectomy-induced bone loss . MCL could effectively attenuate the high glucose-stimulated activation of NF-κB, the degradation of IκBα, and the expression of MCP-1, TGF-β1, and FN in rat mesangial cells (MCs) .
Molecular Structure Analysis
This compound has a molecular formula of C15H20O3 and a molecular weight of 248.32 . The specific details about its molecular structure were not found in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 248.32 and a molecular formula of C15H20O3 . The specific physical and chemical properties of this compound were not found in the search results.Scientific Research Applications
Anticancer Activities
Micheliolide has shown promise as an anticancer agent across various cancer types, including ovarian cancer, breast cancer, and acute myelogenous leukemia (AML), by targeting and inhibiting key cellular processes and pathways.
Ovarian Cancer : this compound effectively inhibits the growth of ovarian cancer cell lines by inducing apoptosis and suppressing the NF-κB signaling pathway, thus promoting cancer cell death (Qi et al., 2016).
Breast Cancer : In the context of breast cancer, this compound enhances the sensitivity of breast cancer cells to cisplatin by downregulating glutathione, highlighting its potential as a chemosensitivity modulator (Jia et al., 2015).
Acute Myelogenous Leukemia : this compound selectively targets leukemic stem cells (LSCs), offering a novel approach to overcome the challenge of disease relapse and drug resistance in AML treatment. It operates by inhibiting the NF-κB pathway and inducing apoptosis, demonstrating its effectiveness against AML progenitor cells (Ackun-Farmmer et al., 2021).
Anti-inflammatory and Immunomodulatory Effects
This compound also exhibits significant anti-inflammatory and immunomodulatory effects, beneficial in treating diseases like rheumatoid arthritis and sepsis.
Rheumatoid Arthritis : A study demonstrated that this compound can ameliorate symptoms of rheumatoid arthritis in a murine model, suggesting its potential as a therapeutic agent for this autoimmune disease (Xu et al., 2015).
Sepsis : this compound has been shown to inhibit LPS-induced inflammatory responses and protect mice from LPS challenge, indicating its potential in treating sepsis and septic shock by maintaining immune equilibrium and preventing uncontrolled inflammatory responses (Qin et al., 2016).
Modulation of Cellular Pathways
This compound's ability to modulate various cellular pathways further underscores its potential in therapeutic applications.
PPAR-γ-mediated NF-κB and AMPK/mTOR Signaling : In the context of hepatic steatosis, this compound alleviates the condition by inhibiting inflammation and promoting autophagy through PPAR-γ-mediated NF-κB and AMPK/mTOR signaling, demonstrating its multifaceted role in metabolic regulation (Zhong et al., 2018).
PI3K/Akt/NF-κB Signaling Pathway : this compound protects against doxorubicin-induced cardiotoxicity in mice by regulating the PI3K/Akt/NF-κB signaling pathway, offering insights into its cardioprotective mechanisms (Kalantary-Charvadeh et al., 2019).
Mechanism of Action
Target of Action
Micheliolide (MCL) is a natural guaianolide sesquiterpene lactone (GSL) discovered in Michelia compressa and Michelia champaca plants . It has been shown to exert selective cytotoxic effects on CD34 + CD38 - leukemia stem cells (LSCs) . MCL also inhibits STAT3 and STAT5 phosphorylation through direct binding to these proteins .
Mode of Action
MCL interacts with its targets, primarily STAT3 and STAT5 proteins, by binding directly to them . This interaction inhibits the phosphorylation of STAT3 and STAT5, which are crucial for the survival and proliferation of cancer cells .
Biochemical Pathways
MCL affects several biochemical pathways. It has been found to suppress the activation of the IκBα/NF-κB pathway and the Akt pathway . Additionally, MCL inhibits the activation of c-Jun N-terminal kinase (JNK), p38 MAPK kinase, and extracellular signal-regulated kinases 1/2 (ERK1/2) . Moreover, MCL promotes the expression of the antioxidant protein heme oxygenase-1 (HO-1) by enhancing NF-E2-related factor 2 (Nrf2) activity .
Pharmacokinetics
Mcl is known to be a chief constituent of various plants, suggesting that it is well-absorbed and distributed in these organisms
Result of Action
MCL has been found to possess promising antileukemic activity, including the ability to target and kill leukemia stem cells . It reduces cell viability and induces apoptosis in a dose-dependent manner in various cell lines . MCL also suppresses the production of pro-inflammatory cytokines and mediators such as iNOS, COX-2, TNF-α, IL-6, and IL-1β .
Safety and Hazards
Future Directions
Micheliolide has shown promising anti-inflammatory and anti-tumor efficacy . It has been suggested that this compound could serve as a neuroprotective agent in neuroinflammation-related neurodegenerative disorders . It has also been suggested that this compound could be used as a novel anti-resorptive agent against osteoporosis . Further investigations in vitro, in vivo, and in silico-based studies are needed .
properties
IUPAC Name |
(3aS,9R,9aS,9bS)-9-hydroxy-6,9-dimethyl-3-methylidene-4,5,7,8,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-11-9(2)14(16)18-13(11)12-10(8)6-7-15(12,3)17/h11-13,17H,2,4-7H2,1,3H3/t11-,12-,13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJAFOWISVMOJY-PWNZVWSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(C2C3C(CC1)C(=C)C(=O)O3)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CC[C@@]([C@@H]2[C@@H]3[C@@H](CC1)C(=C)C(=O)O3)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331787 | |
| Record name | MICHELIOLIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68370-47-8 | |
| Record name | Micheliolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68370-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MICHELIOLIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




